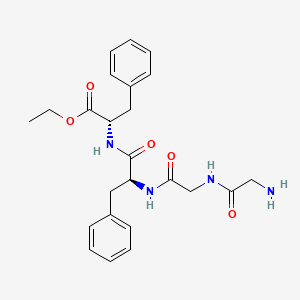

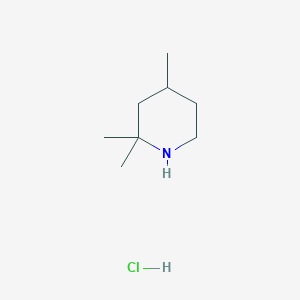

![molecular formula C10H14N4O3 B1459959 Ethyl-2-Amino-4-Hydroxy-5,8-Dihydropyrido[3,4-d]pyrimidin-7(6H)-Carboxylat CAS No. 1241674-70-3](/img/structure/B1459959.png)

Ethyl-2-Amino-4-Hydroxy-5,8-Dihydropyrido[3,4-d]pyrimidin-7(6H)-Carboxylat

Übersicht

Beschreibung

Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects .

Synthesis Analysis

A method for the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was proposed. The method is based on condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of MeONa or EtONa .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The substitution patterns of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones and pyrido[2,3-d]pyrimidin-7(8H)-ones establish the kind of substituents mainly used at positions C2, C4, C5, C6, and N8 of such systems .Chemical Reactions Analysis

The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The substitution patterns of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones and pyrido[2,3-d]pyrimidin-7(8H)-ones establish the kind of substituents mainly used at positions C2, C4, C5, C6, and N8 of such systems .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Wirkungen

Pyrimidine, einschließlich der Verbindungen , haben nachweislich starke entzündungshemmende Wirkungen. Diese Wirkungen werden ihrer inhibitorischen Reaktion gegen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zugeschrieben, wie z. B. Prostaglandin E2, induzierbare Stickstoffoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .

Antioxidative Eigenschaften

Pyrimidine sind auch bekannt für ihre antioxidativen Eigenschaften. Sie können schädliche freie Radikale im Körper neutralisieren und so oxidativen Stress und damit verbundene Krankheiten verhindern .

Antibakterielle Aktivität

Es wurde festgestellt, dass diese Verbindungen antibakterielle Aktivität aufweisen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .

Antivirale Aktivität

Die Forschung hat gezeigt, dass einige Pyrimidine antivirale Eigenschaften besitzen. So wurden sie beispielsweise auf ihre inhibitorischen Wirkungen gegen das humane Cytomegalievirus (HCMV) und das Herpes-simplex-Virus Typ 1 (HSV-1) untersucht .

Antifungal-Aktivität

Pyrimidine, einschließlich der Verbindungen , haben eine antifungale Aktivität gezeigt, die bei der Behandlung von Pilzinfektionen hilfreich sein könnte .

Antituberkulose-Aktivität

Diese Verbindungen wurden auch auf ihre potenzielle Antituberkulose-Aktivität untersucht, was zur Entwicklung neuer Behandlungen für Tuberkulose führen könnte .

Synthese neuer Verbindungen

Die Struktur dieser Pyrimidine ermöglicht eine Vielzahl von chemischen Umwandlungen, die zur Synthese zahlreicher neuer Verbindungen mit potenziellen biomedizinischen Anwendungen führen .

DNA- und RNA-Ähnlichkeit

Aufgrund ihrer Ähnlichkeit mit den in DNA und RNA vorhandenen Stickstoffbasen gelten diese Pyrimidine als privilegierte heterozyklische Gerüste, die Liganden für verschiedene Rezeptoren im Körper bereitstellen können .

Wirkmechanismus

Target of Action

Compounds of the pyrido[2,3-d]pyrimidines class, to which this compound belongs, have been found to exhibit a wide range of biological activities . They are known to interact with various targets such as tyrosine kinases and cyclin-dependent kinases .

Mode of Action

Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to inhibit the activity of tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cellular processes such as cell division and signal transduction, and their inhibition can lead to the suppression of cell proliferation .

Biochemical Pathways

Given that similar compounds in the pyrido[2,3-d]pyrimidines class are known to inhibit tyrosine kinases and cyclin-dependent kinases , it can be inferred that this compound may affect pathways related to cell division and signal transduction.

Result of Action

Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it can be inferred that this compound may have similar effects.

Zukünftige Richtungen

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemische Analyse

Biochemical Properties

Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with tyrosine kinases, where it acts as an inhibitor. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been shown to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

The effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway . This interference can lead to changes in gene expression and a reduction in cellular metabolism, ultimately resulting in cell cycle arrest and apoptosis. In non-cancerous cells, the compound may also affect cellular functions, but the extent and nature of these effects can vary depending on the cell type and context.

Molecular Mechanism

At the molecular level, ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate exerts its effects primarily through enzyme inhibition. By binding to the active sites of tyrosine kinases and cyclin-dependent kinases, it prevents the phosphorylation events necessary for downstream signaling . This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, where a minimum effective dose is required to achieve the desired antiproliferative effects, while doses above this threshold can lead to adverse effects.

Metabolic Pathways

Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is transported and distributed through various mechanisms. Transporters such as ATP-binding cassette (ABC) transporters play a role in the efflux of the compound from cells, while solute carrier (SLC) transporters facilitate its uptake . Binding proteins within the cytoplasm can also influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, enhancing its efficacy. For example, phosphorylation or acetylation of the compound can influence its binding affinity and interaction with target biomolecules.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFMGWNZXKKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

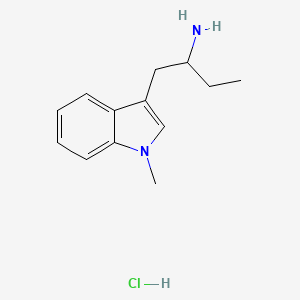

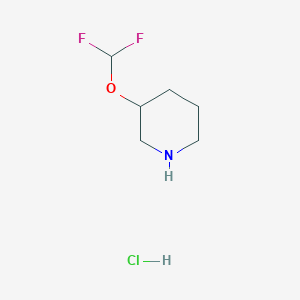

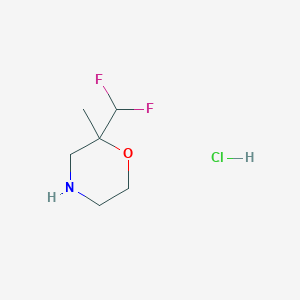

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)

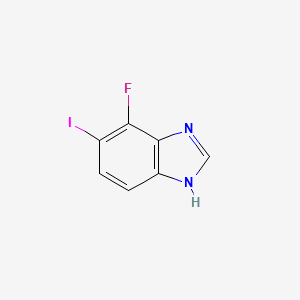

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)

![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)